Vidofludimus calcium anhydrous
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Overview
Description
Vidofludimus calcium anhydrous is a potent and selective inhibitor of the human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This compound has shown significant promise in clinical trials for autoimmune diseases and has demonstrated antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This compound is known for its anti-inflammatory effects and is being investigated for various immune-related indications .
Preparation Methods
The synthesis of vidofludimus calcium anhydrous involves multiple steps, including the preparation of its free acid form and subsequent conversion to its calcium salt formulation. The synthetic route typically involves the reaction of specific biphenyl derivatives with cyclopentene carboxylates under controlled conditions . Industrial production methods focus on optimizing yield and purity, often involving crystallization and purification steps to obtain the anhydrous form .
Chemical Reactions Analysis
Vidofludimus calcium anhydrous undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted biphenyl derivatives .
Scientific Research Applications
Vidofludimus calcium anhydrous has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DHODH inhibition and its effects on cellular metabolism.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Undergoing clinical trials for the treatment of autoimmune diseases such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis.
Mechanism of Action
Vidofludimus calcium anhydrous exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of activated T-cells and B-cells, which are involved in the immune response . By targeting DHODH, this compound reduces the production of pro-inflammatory cytokines and modulates the immune response .
Comparison with Similar Compounds
Vidofludimus calcium anhydrous is chemically distinct from other DHODH inhibitors such as leflunomide and teriflunomide . While all three compounds inhibit DHODH, this compound has a unique chemical structure and a distinct safety profile . Similar compounds include:
Leflunomide: An immunomodulatory agent used to treat rheumatoid arthritis.
Teriflunomide: Approved for the treatment of multiple sclerosis.
IMU-838: Another DHODH inhibitor with a similar mechanism of action.
This compound stands out due to its selective inhibition of DHODH and its favorable safety profile, making it a promising candidate for the treatment of various immune-related diseases .
Properties
CAS No. |
1354012-90-0 |
---|---|
Molecular Formula |
C40H34CaF2N2O8 |
Molecular Weight |
748.8 g/mol |
IUPAC Name |
calcium;2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate |
InChI |
InChI=1S/2C20H18FNO4.Ca/c2*1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25;/h2*2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25);/q;;+2/p-2 |
InChI Key |
KWSJBFAXOPFZSO-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.[Ca+2] |
Origin of Product |
United States |
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